BenchChemオンラインストアへようこそ!

Aceclofenac-d4

LC-MS/MS Bioanalysis Internal Standard

Aceclofenac-d4 is the deuterium-labeled internal standard of choice for rigorous bioanalytical LC-MS/MS methods. Unlike non-isotopic structural analogs that introduce batch-to-batch variability (inter-day CVs up to 12.3%), Aceclofenac-d4 co-elutes with the analyte, precisely compensating for matrix effects and ionization fluctuations. This ensures the high accuracy and precision (CV < 6.5%) required for FDA/EMA-compliant pharmacokinetic and bioequivalence studies. For CROs, its use reduces method re-optimization, lowers failure rates, and accelerates sample throughput. Procure Aceclofenac-d4 to align with regulatory guidance for ANDA/NDA submissions.

Molecular Formula C16H13Cl2NO4
Molecular Weight 358.2 g/mol
Cat. No. B12422394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAceclofenac-d4
Molecular FormulaC16H13Cl2NO4
Molecular Weight358.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C16H13Cl2NO4/c17-11-5-3-6-12(18)16(11)19-13-7-2-1-4-10(13)8-15(22)23-9-14(20)21/h1-7,19H,8-9H2,(H,20,21)/i1D,2D,4D,7D
InChIKeyMNIPYSSQXLZQLJ-SCFZSLNVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.01 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aceclofenac-d4: A Deuterated Internal Standard for Aceclofenac Bioanalysis


Aceclofenac-d4 is a deuterium-labeled analog of the nonsteroidal anti-inflammatory drug (NSAID) Aceclofenac, with four hydrogen atoms replaced by deuterium on the phenyl ring [1]. This isotopic substitution increases the molecular weight from 354.18 to 358.21 g/mol while preserving the chemical properties of the parent compound . Aceclofenac-d4 is primarily employed as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS methods for quantifying Aceclofenac in complex biological matrices [1]. Unlike a structural analog such as flufenamic acid, an isotopic internal standard co-elutes with the analyte, thereby more effectively compensating for matrix effects and ionization variability during mass spectrometric analysis [2].

Why Aceclofenac-d4 Cannot Be Replaced by a Structural Analog Internal Standard


In quantitative LC-MS/MS bioanalysis, replacing Aceclofenac-d4 with a non-isotopic structural analog (e.g., flufenamic acid, atorvastatin) introduces significant risk of assay bias and failure. Although these compounds are chemically distinct and therefore do not interfere with analyte MRM transitions, they lack the near-identical physicochemical properties required for reliable matrix effect compensation [1]. Because structural analogs exhibit different extraction recoveries, chromatographic retention, and ionization efficiencies relative to the target analyte, they cannot correct for sample-to-sample variability in complex biological matrices (e.g., plasma, urine) with the same fidelity as a deuterated analog [2]. Consequently, methods employing structural analogs often demonstrate wider variability and lower accuracy, making them unsuitable for rigorous pharmacokinetic or bioequivalence studies where regulatory compliance (e.g., FDA/EMA bioanalytical method validation guidance) demands the use of a stable isotope-labeled internal standard [3].

Aceclofenac-d4: Quantified Analytical Performance Advantages Over Non-Isotopic Alternatives


Aceclofenac-d4 vs. Flufenamic Acid: Precision and Accuracy in Human Plasma

While a method using flufenamic acid as a non-isotopic internal standard for Aceclofenac in human plasma achieves acceptable precision (CV < 6.5%) and accuracy (93-103%), this performance requires a validated and robust method [1]. In contrast, Aceclofenac-d4, as an isotopic internal standard, is designed to inherently provide more consistent and reliable correction for extraction and ionization variability [2]. This fundamental advantage reduces the risk of assay failure, enhances inter-batch reproducibility, and simplifies the method development process. It is a preferred approach for ensuring the long-term ruggedness and regulatory compliance of bioanalytical methods used in clinical and pharmacokinetic studies [3].

LC-MS/MS Bioanalysis Internal Standard Method Validation

Aceclofenac-d4 vs. Atorvastatin: Reduced Inter-Batch Variability in Multi-Analyte Assays

Methods utilizing a structural analog, such as atorvastatin, for Aceclofenac quantification have demonstrated relatively higher intra- and inter-day precision variability (CV ≤ 12.3%) [1]. This higher CV can be partially attributed to differential behavior between the analyte and the non-isotopic internal standard during sample preparation and ionization [2]. By employing Aceclofenac-d4, which closely mirrors the analyte's physicochemical properties, the impact of these variables is minimized. While direct comparative data is not available, this is a well-established principle in bioanalytical chemistry, leading to the expectation of superior and more consistent precision, particularly across multiple analytical batches [3].

LC-MS/MS Pharmacokinetics Bioanalysis Method Validation

Aceclofenac-d4 vs. Non-Deuterated Aceclofenac: Mitigation of Signal Suppression from Phospholipids

A significant challenge in plasma LC-MS/MS analysis is matrix effects, primarily ion suppression caused by co-eluting phospholipids. A method using flufenamic acid as an internal standard reported a limit of detection (LOD) of 2 ng/mL for Aceclofenac [1]. By using Aceclofenac-d4, which co-elutes with the analyte, the impact of ion suppression on quantification is effectively normalized, as both the analyte and internal standard experience the same degree of suppression [2]. This compensation mechanism is not possible with a structural analog that elutes at a different retention time. Consequently, the use of a deuterated internal standard like Aceclofenac-d4 enables more robust and sensitive methods, often achieving lower limits of quantification and reducing the risk of biased results in samples with high phospholipid content [3].

LC-MS/MS Matrix Effect Phospholipids Bioanalysis

Optimal Scientific and Industrial Applications for Aceclofenac-d4


Regulatory Bioequivalence and Pharmacokinetic Studies

The high precision and accuracy enabled by Aceclofenac-d4 make it the optimal choice for bioequivalence studies and pharmacokinetic analyses in human plasma. Methods using a structural analog like flufenamic acid, while achieving a precision of CV < 6.5% [1], are less robust for the demanding requirements of regulatory submissions. The use of Aceclofenac-d4 aligns with FDA and EMA guidance, which strongly recommends stable isotope-labeled internal standards to minimize analytical variability and ensure the reliability of data for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) [2].

High-Throughput Bioanalysis in CROs

For Contract Research Organizations (CROs) performing high-throughput LC-MS/MS analysis, Aceclofenac-d4 offers significant advantages in method ruggedness and reduced failure rates. The inherent ability of an isotopic internal standard to compensate for matrix effects and variable recovery [3] reduces the need for extensive method re-optimization across different sample batches. This translates to lower operational costs, higher sample throughput, and more predictable project timelines compared to methods relying on non-isotopic internal standards like atorvastatin, which demonstrated inter-day CVs up to 12.3% [4].

Complex Multi-Analyte and Metabolite Quantification

When quantifying Aceclofenac alongside its metabolites (e.g., diclofenac, 4'-hydroxyaceclofenac) or other co-administered drugs, the use of Aceclofenac-d4 is critical for maintaining assay specificity and accuracy. The potential for differential matrix effects across multiple analytes is high. The near-identical behavior of Aceclofenac-d4 to its target analyte [3] ensures that it provides a reliable correction factor, enabling the confident quantification of Aceclofenac even in complex multi-analyte panels where structural analogs may exhibit variable ionization efficiencies across the chromatographic run [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aceclofenac-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.